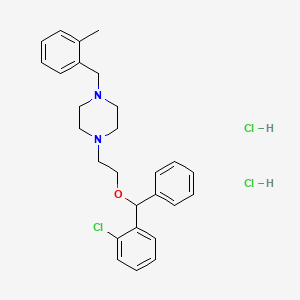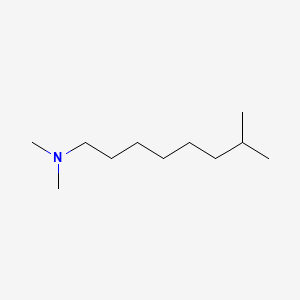
1H-Indole-2-carboxylic acid, 3-((4'-carboxy(1,1'-biphenyl)-4-yl)methyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxylic acid, 3-((4’-carboxy(1,1’-biphenyl)-4-yl)methyl)-1-methyl- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-((4’-carboxy(1,1’-biphenyl)-4-yl)methyl)-1-methyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Carboxylation: The indole core is then carboxylated at the 2-position using carbon dioxide in the presence of a strong base.
Biphenyl Attachment: The biphenyl moiety is introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with the indole core in the presence of a palladium catalyst.
Methylation: Finally, the methyl group is introduced at the 1-position through a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-2-carboxylic acid, 3-((4’-carboxy(1,1’-biphenyl)-4-yl)methyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carboxylic acids to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxylic acid, 3-((4’-carboxy(1,1’-biphenyl)-4-yl)methyl)-1-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of HIV-1 integrase.
Medicine: Investigated for its antiviral properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((4’-carboxy(1,1’-biphenyl)-4-yl)methyl)-1-methyl- involves its interaction with specific molecular targets. For example, as an HIV-1 integrase inhibitor, the compound binds to the active site of the enzyme, chelating the Mg2+ ions and preventing the strand transfer process essential for viral replication . This inhibition disrupts the viral life cycle and reduces the viral load in infected cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with similar structural features but different biological activities.
1H-Indole-2-carboxylic acid: Lacks the biphenyl and methyl groups, resulting in different chemical properties and applications.
3-(4’-Carboxy(1,1’-biphenyl)-4-yl)propanoic acid: Similar biphenyl structure but different core, leading to varied reactivity and uses.
Uniqueness
1H-Indole-2-carboxylic acid, 3-((4’-carboxy(1,1’-biphenyl)-4-yl)methyl)-1-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit HIV-1 integrase sets it apart from other indole derivatives .
Eigenschaften
CAS-Nummer |
53924-41-7 |
|---|---|
Molekularformel |
C24H19NO4 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
3-[[4-(4-carboxyphenyl)phenyl]methyl]-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C24H19NO4/c1-25-21-5-3-2-4-19(21)20(22(25)24(28)29)14-15-6-8-16(9-7-15)17-10-12-18(13-11-17)23(26)27/h2-13H,14H2,1H3,(H,26,27)(H,28,29) |
InChI-Schlüssel |
CJWJTZOASDCUEV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)CC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















